molecular formula C10H19NO2 B1358012 Methyl 2-[1-(aminomethyl)cyclohexyl]acetate CAS No. 138799-98-1

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

Cat. No.: B1358012
CAS No.: 138799-98-1
M. Wt: 185.26 g/mol
InChI Key: SYKKFHNKTXXXCK-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and an ester functional group

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate typically involves the esterification of 2-(1-(aminomethyl)cyclohexyl)acetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-(1-(aminomethyl)cyclohexyl)acetic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux the mixture for several hours, followed by neutralization and purification steps to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminomethyl-cyclohexyl moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)benzoate
  • Methyl 2-(aminomethyl)phenylacetate
  • Methyl 2-(aminomethyl)cyclopentylacetate

Uniqueness

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKKFHNKTXXXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617008
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138799-98-1
Record name Methyl 1-(aminomethyl)-1-cyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138799-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an analogous manner as described in Example 2, 1-aminomethyl-1-cyclohexane-acetic acid hydrochloride is reacted with methanol in the presence of hydrogen chloride. After evaporation in a vacuum the residue is recrystallised from methanol/ether to give pure methyl 1-aminomethyl-1-cyclohexane-acetate; m.p. 150° - 152° C. (hydrochloride)
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Synthesis routes and methods II

Procedure details

1,1-Cyclohexanediacetic acid monomethyl ester is converted via the corresponding acid chloride into the azide. The azide is degraded by the Curtius method to the isocyanate. The isocyanate is then hydrolyzed to give methyl 1-aminomethyl-1-cyclohexaneacetate. Heating this substance in alkaline methanol under reflux for three days affords 8-azaspiro[5,4]decan-9-one or gabapentin lactam. GBP-L was characterized by means of Thin Layer Chromatography, Infrared-Spectroscopy, [1H]-NMR and [13C]-NMR (Nuclear Magnetic Resonance Spectroscopy) and FAB-MS (Fast Atom Bombardment Mass Spectroscopy).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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